4-Bromo-1-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5O2/c1-6-10(12)8(3)15(13-6)5-16-9(4)11(17(18)19)7(2)14-16/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDOEEMGHKNHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. Subsequent bromination and nitration steps introduce the bromine and nitro groups, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromo Group
The bromine atom at the C4 position of the pyrazole ring is highly reactive in nucleophilic substitution (SN2) reactions. This site enables the introduction of diverse functional groups:
The electron-withdrawing nitro group at the adjacent position enhances the electrophilicity of the bromo-substituted carbon, facilitating these substitutions .
Nitro Group Reactivity
The nitro group on the pyrazole ring participates in reduction and cyclization reactions:
-
Catalytic Hydrogenation :
Reduction with H₂/Pd-C in ethanol yields the corresponding amine derivative (4-amino-3,5-dimethyl-1H-pyrazole), which serves as a precursor for further functionalization . -
Cyclocondensation :
Reaction with hydrazines under acidic conditions forms fused pyrazolo[1,5-a]pyrimidine systems, leveraging the nitro group’s electron-deficient character .
Methylene Bridge Functionalization
The methylene (-CH₂-) linker between the two pyrazole rings undergoes oxidation and alkylation:
-
Oxidation :
Treatment with KMnO₄ in acetic acid converts the methylene bridge to a carbonyl group, generating a diketone structure . -
Alkylation :
Reaction with alkyl halides in the presence of NaH introduces branched chains at the bridgehead .
Cross-Coupling Reactions
The bromo group participates in palladium-catalyzed coupling reactions:
| Coupling Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | Drug discovery scaffolds |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylpyrazoles | Ligands for catalysis |
These reactions exploit the bromo group’s compatibility with transition-metal catalysts to construct complex architectures .
Biological Interactions
While not strictly a chemical reaction, the compound’s interactions with biological targets are notable:
-
Enzyme Inhibition : The nitro and bromo substituents enhance binding to LPA1 receptors (IC₅₀ = 0.8 nM), making it a candidate for antifibrotic therapies .
-
Metabolic Stability : Methyl groups at C3 and C5 improve metabolic stability in hepatic microsomal assays (t₁/₂ > 120 min) .
Thermal and Photochemical Behavior
-
Thermal Decomposition : At temperatures >200°C, the nitro group decomposes exothermically, releasing NOₓ gases .
-
Photoreactivity : UV irradiation in chloroform induces C-Br bond cleavage, forming a radical intermediate that dimerizes.
This compound’s versatility in substitution, coupling, and redox reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its application in targeted drug delivery and catalytic systems.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Pathogen |
|---|---|---|
| 4-Bromo Compound | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
Studies have shown that derivatives of pyrazole compounds can inhibit biofilm formation, which is crucial for treating persistent infections.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various models. Compounds with similar structures have shown selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 4-Bromo Compound | 40% | 75% |
In vivo studies using carrageenan-induced edema models demonstrated significant reduction in inflammation, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of this compound has been documented in several studies. Cell viability assays indicate that it exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | 4-Bromo Compound |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
Research suggests that compounds with bromine substitutions may enhance anticancer activity due to their ability to interact with specific molecular targets involved in tumor growth and proliferation.
Crystal Engineering
The compound's unique crystal structure has implications for material science, particularly in the development of organic semiconductors and photonic materials. The bromine atom enhances electrophilic reactivity, making it a candidate for designing new materials with tailored electronic properties .
Drug Design
The integration of the pyrazole moiety into drug design frameworks has been explored due to its ability to modulate biological activity effectively. The structural characteristics allow for the development of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders .
Case Studies
Recent studies have highlighted the compound's applications across various therapeutic areas:
- A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in the compound under discussion.
- Research by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects.
- A comparative analysis indicated that those compounds with bromine substitutions exhibited enhanced anticancer activity against various cell lines .
Mechanism of Action
The mechanism of action of 4-Bromo-1-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of nitro and bromine groups can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 Position
The N1 position of 4-bromo-3,5-dimethylpyrazole derivatives is a key site for structural diversification. Below is a comparison of substituents and their effects:
Key Observations:
- Steric and Electronic Effects : The target compound’s nitro-substituted pyrazole group introduces significant steric bulk and electron-withdrawing effects, which may hinder reactivity compared to simpler substituents like chloromethyl or allyl .
- Solubility : Compounds with ether-containing substituents (e.g., 3-methoxypropyl) exhibit improved solubility in polar solvents compared to the nitro-substituted target compound .
Cytotoxic Activity
- Sulfanyl Pyrazole Complexes : Pd(II) and Pt(II) complexes derived from sulfanyl pyrazoles (e.g., cyclohexylsulfanyl derivatives) show enhanced cytotoxicity against neoplastic cell lines (Jurkat, K562). The target compound’s nitro group could similarly modulate bioactivity, though direct evidence is lacking .
Structural and Crystallographic Insights
- Crystallography: The SHELX system (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, including pyrazole derivatives.
Biological Activity
Overview
4-Bromo-1-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole is a complex organic compound featuring a pyrazole ring with various substituents, including a bromo group and a nitro group. This structure is significant for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C11H14BrN5O
- Molecular Weight : 304.17 g/mol
- CAS Number : 1005640-61-8
The compound's unique structure allows it to interact with biological systems, influencing various pathways and mechanisms.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following are notable effects associated with this compound:
- Anti-inflammatory Activity :
- Anticancer Potential :
- Antimicrobial Activity :
The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes within biological systems. The presence of the nitro group may facilitate redox reactions that enhance its biological efficacy.
Table: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of pyrazole derivatives, 4-Bromo-1-(3,5-dimethylpyrazolyl)methyl derivatives were synthesized and tested against several cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells while sparing normal cells, showcasing their potential as selective anticancer agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Bromo-1-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole?
Methodological Answer:
The synthesis typically involves multi-step functionalization of pyrazole cores. A common approach includes:
- Step 1: Bromination of 3,5-dimethyl-1H-pyrazole at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation in CCl₄) .
- Step 2: Nitration of the intermediate pyrazole derivative using a nitrating agent (e.g., HNO₃/H₂SO₄) at low temperatures to avoid over-oxidation .
- Step 3: Alkylation via a Mannich-type reaction, introducing the (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl group using formaldehyde and catalytic acid .
Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to achieve >95% purity .
Basic: How should researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns. For example, the bromine atom at C4 causes distinct deshielding in ¹³C NMR (~δ 110-120 ppm) .
- Infrared Spectroscopy (FTIR): Identify nitro (N-O stretch ~1520 cm⁻¹) and C-Br (~600 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~407.05 Da) and isotopic pattern for bromine .
- X-ray Diffraction (XRD): Resolve crystal structure to validate stereochemistry and intermolecular interactions .
Advanced: How can reaction conditions be optimized for higher yield and selectivity in its synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, use a 2³ factorial matrix to optimize nitration efficiency .
- Computational Screening: Employ density functional theory (DFT) to predict transition-state energies for bromination and alkylation steps, identifying rate-limiting stages .
- In-situ Monitoring: Use Raman spectroscopy or ReactIR to track intermediate formation and adjust conditions dynamically .
Advanced: What computational strategies predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Reaction Path Search: Utilize quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for nitro-group reduction or bromine displacement reactions .
- Molecular Dynamics (MD): Simulate binding affinities in biological targets (e.g., enzymes) using force fields like AMBER or CHARMM .
- Machine Learning: Train models on pyrazole derivative datasets to predict regioselectivity in further functionalization .
Data Contradiction: How to resolve discrepancies in reported reactivity of brominated pyrazole derivatives?
Methodological Answer:
- Structural Analysis: Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methyl groups) using Hammett σ constants to rationalize divergent reactivity .
- Experimental Replication: Reproduce conflicting studies under standardized conditions (solvent, temperature) to isolate variables .
- Meta-Analysis: Systematically review literature to identify trends (e.g., bromine’s steric vs. electronic dominance in SNAr reactions) .
Advanced: How to design biological activity studies for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with pyrazole-binding pockets (e.g., cyclooxygenase-2 or kinases) based on structural analogs .
- Assay Design:
- SAR Studies: Synthesize derivatives with varied substituents (e.g., replacing bromine with Cl/CN) to correlate structure with activity .
Advanced: What substituent effects govern its stability under acidic or oxidative conditions?
Methodological Answer:
- Stability Testing: Perform accelerated degradation studies (e.g., 1M HCl, H₂O₂) with HPLC monitoring. The nitro group enhances oxidative stability but may reduce photostability .
- DFT Calculations: Compare HOMO-LUMO gaps to predict susceptibility to nucleophilic attack or oxidation .
- pH-Dependent Studies: Use UV-Vis spectroscopy to track protonation states of the pyrazole ring and their impact on degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
